(r)-2,2-Dimethylcyclopropanecarboxylic acid chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,2-Dimethylcyclopropanecarboxylic acid chloride is an organic compound with the functional group −C(=O)Cl. It is a derivative of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This compound is known for its high reactivity due to the presence of the acyl chloride group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-2,2-Dimethylcyclopropanecarboxylic acid chloride is typically synthesized from its corresponding carboxylic acid, ®-2,2-Dimethylcyclopropanecarboxylic acid. The most common method involves the reaction of the carboxylic acid with thionyl chloride (SOCl₂). The reaction proceeds as follows:
R-COOH+SOCl2→R-COCl+SO2+HCl
In this reaction, the carboxylic acid reacts with thionyl chloride, resulting in the formation of the acid chloride, sulfur dioxide, and hydrogen chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of acid chlorides often involves the use of phosgene (COCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. These methods are preferred for large-scale production due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
®-2,2-Dimethylcyclopropanecarboxylic acid chloride undergoes several types of reactions, primarily nucleophilic acyl substitution reactions. These include:
Hydrolysis: Reacts with water to form the corresponding carboxylic acid and hydrochloric acid.
Aminolysis: Reacts with ammonia or amines to form amides.
Alcoholysis: Reacts with alcohols to form esters.
Reduction: Can be reduced to the corresponding aldehyde or alcohol.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Amines: For aminolysis reactions.
Alcohols: For alcoholysis reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products
Carboxylic Acids: From hydrolysis.
Amides: From aminolysis.
Esters: From alcoholysis.
Aldehydes/Alcohols: From reduction.
Scientific Research Applications
®-2,2-Dimethylcyclopropanecarboxylic acid chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Material Science: In the preparation of polymers and advanced materials.
Biochemistry: For the modification of biomolecules and the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of ®-2,2-Dimethylcyclopropanecarboxylic acid chloride involves nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effect of the chlorine atom. This makes it susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product .
Comparison with Similar Compounds
Similar Compounds
- Acetyl Chloride (CH₃COCl)
- Benzoyl Chloride (C₆H₅COCl)
- Propionyl Chloride (C₂H₅COCl)
Uniqueness
®-2,2-Dimethylcyclopropanecarboxylic acid chloride is unique due to the presence of the cyclopropane ring, which imparts significant ring strain and affects its reactivity. This makes it distinct from other acyl chlorides, which typically do not have such strained ring systems .
Properties
CAS No. |
500906-25-2 |
---|---|
Molecular Formula |
C6H9ClO |
Molecular Weight |
132.59 g/mol |
IUPAC Name |
(1R)-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C6H9ClO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3/t4-/m0/s1 |
InChI Key |
QQNQOWHUBGUGQI-BYPYZUCNSA-N |
Isomeric SMILES |
CC1(C[C@H]1C(=O)Cl)C |
Canonical SMILES |
CC1(CC1C(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.